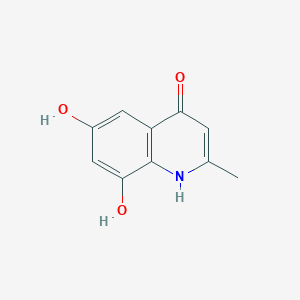

2-Methylquinoline-4,6,8-triol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,8-dihydroxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-5-2-8(13)7-3-6(12)4-9(14)10(7)11-5/h2-4,12,14H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTUZZZIZFNMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methylquinoline 4,6,8 Triol and Its Analogues

Strategic Retrosynthetic Disconnections and Synthetic Planning for Polyhydroxylated Quinoline (B57606) Systems

Retrosynthetic analysis is a foundational technique in planning organic syntheses, where a target molecule is deconstructed into progressively simpler precursors. actascientific.comamazonaws.com For a polyhydroxylated quinoline system like 2-Methylquinoline-4,6,8-triol, the primary disconnections involve breaking the bonds of the pyridine (B92270) ring, which is fused to the benzene (B151609) core. The goal is to identify readily available or easily synthesizable starting materials. amazonaws.com

Two principal retrosynthetic pathways for the quinoline ring are considered:

Disconnection A (Friedländer/Combes type): This approach involves breaking the C4-C4a and N1-C8a bonds. This leads back to a substituted 2-aminoaryl ketone or aldehyde and a compound containing an α-methylene ketone. For the target molecule, this would conceptually lead to a 2-amino-3,5-dihydroxyacetophenone (or a related aldehyde) and a simple ketone like acetone (B3395972). The hydroxyl groups at positions 6 and 8 of the quinoline originate from the aminobenzene precursor.

Disconnection B (Skraup/Doebner-von Miller type): This strategy involves disconnecting the N1-C2 and C3-C4 bonds. This pathway traces the quinoline back to a substituted aniline (B41778) and a three-carbon α,β-unsaturated carbonyl unit (or its glycerol (B35011) precursor). For this compound, the logical aniline precursor would be 2,4-dihydroxy-6-aminophenol or a related aminotriol. The challenge lies in the availability and stability of such highly functionalized anilines.

The presence of multiple hydroxyl groups necessitates careful consideration of protecting group strategies, as many classical quinoline syntheses employ harsh acidic or high-temperature conditions that could lead to unwanted side reactions or decomposition of the sensitive precursors. The choice of synthetic route is therefore critically dependent on the compatibility of the reaction conditions with the polyhydroxylated aromatic precursors.

Classical and Contemporary Quinoline Synthesis Approaches Applicable to Substituted Derivatives

A variety of named reactions have been established for the synthesis of the quinoline nucleus, each with its own set of advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions. google.comjptcp.com Their applicability to a tri-hydroxylated system is a key consideration.

Skraup Reaction and Modified Protocols for Hydroxylated Quinoline Formation

The Skraup synthesis is a classic method for producing quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. iipseries.org

For the synthesis of this compound, a hypothetical precursor would be an aminobenzenetriol. However, the Skraup reaction is known for its often violent nature and harsh acidic conditions, which can be detrimental to sensitive hydroxyl substituents, potentially causing sulfonation or degradation. wikipedia.orgresearchgate.net Modified protocols using milder oxidizing agents or alternative acids have been developed to improve yields and safety. cdnsciencepub.comresearchgate.net The synthesis of 8-hydroxyquinoline (B1678124) via the Skraup reaction using o-aminophenol demonstrates the feasibility of incorporating hydroxyl groups, though the extension to a triol system would require significant optimization to prevent unwanted side reactions. researchgate.net

| Aspect | Description |

|---|---|

| Precursors | Aromatic amine, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) |

| Key Intermediate | Acrolein (formed in situ from glycerol) |

| Applicability to Target | Requires a stable aminobenzenetriol precursor. The 2-methyl group is not directly introduced by the standard Skraup reaction, which typically uses glycerol. The related Doebner-von Miller reaction, using crotonaldehyde, would be necessary. |

| Limitations | Extremely harsh, strongly acidic, and high-temperature conditions; potential for low yields and degradation of hydroxylated substrates. researchgate.net |

Doebner Reaction and Regioselective Synthesis of Quinoline-4-Carboxylic Acid Precursors

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This method is a valuable alternative to the Pfitzinger reaction and is often more versatile as a wider variety of substituted anilines can be used. nih.gov

To synthesize a precursor for this compound, one would start with an appropriately substituted aminophenol. The reaction with pyruvic acid and acetaldehyde (B116499) would theoretically yield 2-methyl-4-carboxy-6,8-dihydroxyquinoline (depending on the starting aniline). Subsequent decarboxylation and introduction of the final hydroxyl group would be required. Recent developments have focused on hydrogen-transfer variations of the Doebner reaction, which can improve yields, especially for anilines bearing electron-withdrawing groups. nih.govacs.org The regioselectivity is determined by the substitution pattern of the starting aniline.

| Aspect | Description |

|---|---|

| Precursors | Aromatic amine, an aldehyde, pyruvic acid |

| Product Type | Quinoline-4-carboxylic acids wikipedia.org |

| Applicability to Target | Can be used to build the 2-methylquinoline (B7769805) core with a carboxylic acid handle at C4, which may require subsequent removal. The choice of a substituted aminophenol is crucial for installing the hydroxyl groups. |

| Limitations | The reaction can be sensitive to the electronic nature of the aniline substituent. acs.org The final product is a carboxylic acid, requiring an additional decarboxylation step. |

Friedländer Synthesis and Adaptations for Ring Closure in Triol Systems

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or aldehyde), typically under acid or base catalysis. wikipedia.orgjk-sci.com It is one of the most straightforward methods for producing poly-substituted quinolines. eurekaselect.com

This approach is highly relevant for synthesizing this compound. The key would be the synthesis of a 2-amino-3,5-dihydroxybenzaldehyde or 2-amino-3,5-dihydroxyacetophenone precursor. Reaction of this precursor with a compound like ethyl acetoacetate (B1235776) would directly lead to the formation of the substituted quinoline ring. The conditions can be varied, with catalysts ranging from acids (like p-toluenesulfonic acid) to bases (like potassium hydroxide). wikipedia.orgalfa-chemistry.com Microwave-assisted and solvent-free conditions have been developed to make the reaction more environmentally friendly and efficient. jk-sci.commdpi.com The primary challenge is the synthesis and stability of the highly activated 2-amino-polyhydroxy-aryl carbonyl precursor.

| Aspect | Description |

|---|---|

| Precursors | 2-aminoaryl aldehyde or ketone, a compound with an α-methylene group |

| Product Type | Poly-substituted quinolines eurekaselect.com |

| Applicability to Target | A direct and convergent route, provided a suitable 2-amino-polyhydroxy-aryl carbonyl precursor can be synthesized. |

| Limitations | The availability and stability of the required ortho-aminoaryl carbonyl precursor can be a significant synthetic hurdle. |

Combes and Conrad-Limpach-Knorr Syntheses: Applicability and Limitations for 2-Methylquinoline Derivatives

These related syntheses both utilize an aniline and a β-dicarbonyl compound but differ in the specific dicarbonyl partner and conditions, leading to different products.

Combes Synthesis : This reaction involves the condensation of an aniline with a β-diketone (like acetylacetone) under acidic conditions to yield 2,4-disubstituted quinolines. wikipedia.org It is well-suited for introducing the 2-methyl and 4-substituents. For the target compound, reacting an aminobenzenetriol with acetylacetone (B45752) would be the logical approach. The rate-determining step is the acid-catalyzed ring closure, and the regioselectivity can be influenced by steric and electronic effects of substituents on the aniline ring. wikipedia.org

Conrad-Limpach-Knorr Synthesis : This reaction uses a β-ketoester (like ethyl acetoacetate) reacting with an aniline. wikipedia.org The reaction conditions are critical for the outcome. Moderate temperatures favor reaction at the keto group, leading to a Schiff base intermediate that cyclizes to form a 4-hydroxyquinoline (B1666331) (Conrad-Limpach product). scribd.comquimicaorganica.org Higher temperatures favor reaction at the ester group, forming a β-keto anilide that cyclizes to a 2-hydroxyquinoline (B72897) (Knorr product). chempedia.info This pathway is particularly useful for installing the 4-hydroxy (or 4-quinolone) functionality of the target molecule. researchgate.net

| Reaction | Precursors | Product Type | Applicability & Limitations for Target |

|---|---|---|---|

| Combes | Aniline, β-diketone | 2,4-disubstituted quinolines | Directly forms 2,4-disubstituted quinolines but requires strong acid, which may be incompatible with multiple hydroxyl groups. wikipedia.org |

| Conrad-Limpach | Aniline, β-ketoester (moderate temp.) | 4-hydroxyquinolines | Excellent for installing the 4-hydroxy group. wikipedia.org Requires careful temperature control to avoid the Knorr product. quimicaorganica.org |

| Knorr | Aniline, β-ketoester (high temp.) | 2-hydroxyquinolines | Less applicable for the target molecule, which has a methyl group at C2, not a hydroxyl group. chempedia.info |

Pfitzinger Reaction and Isatin-Based Precursor Considerations

The Pfitzinger reaction is the synthesis of quinoline-4-carboxylic acids from the reaction of isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a strong base. wikipedia.org The base hydrolyzes the isatin to an intermediate keto-acid, which then condenses with the carbonyl compound, cyclizes, and dehydrates to form the quinoline ring. researchgate.netijsr.net

To apply this to this compound, one would need to prepare a 5,7-dihydroxyisatin. The reaction of this specialized isatin with acetone would yield 2-methyl-6,8-dihydroxyquinoline-4-carboxylic acid. ui.ac.id This method offers a robust way to construct the quinoline core, but it is contingent on the synthesis of the requisite substituted isatin. researchgate.net The strongly basic conditions could also be problematic for the unprotected hydroxyl groups. The resulting carboxylic acid at the 4-position would need to be removed in a subsequent step to achieve the target structure.

| Aspect | Description |

|---|---|

| Precursors | Isatin (or substituted isatin), a carbonyl compound, strong base (e.g., KOH) wikipedia.org |

| Product Type | Quinoline-4-carboxylic acids researchgate.net |

| Applicability to Target | A viable route if a 5,7-dihydroxyisatin precursor can be synthesized. Provides the 2-methyl group directly when using acetone. |

| Limitations | Requires synthesis of a specific, highly substituted isatin. The reaction is conducted under strongly basic conditions. ijsr.net Produces a 4-carboxylic acid that requires removal. |

Directed Hydroxylation and Selective Functionalization Strategies

The introduction of hydroxyl groups onto the quinoline core is a key step in the synthesis of this compound and its analogues. Directing group strategies and controlled redox reactions provide powerful tools for achieving regioselective hydroxylation.

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The principle relies on a directing metalation group (DMG) which coordinates to an organolithium base (like n-butyllithium or sec-butyllithium) and directs deprotonation to the adjacent ortho position. harvard.edu This generates a stabilized lithiated intermediate that can be trapped by various electrophiles to install a desired functional group with high precision. wikipedia.org

In the context of quinoline synthesis, existing substituents such as chloro, methoxy (B1213986), or amide groups can serve as DMGs. For instance, 2-, 3-, and 4-chloroquinolines have been shown to undergo selective lithiation at low temperatures using lithium diisopropylamide (LDA). The position of lithiation is determined by the most acidic proton, which is influenced by the chloro-substituent, leading to lithiation at the C-3, C-4, and C-3 positions, respectively. capes.gov.br

Once the ortho-lithiated quinoline is formed, it can be quenched with an appropriate electrophile to introduce a hydroxyl group. Common electrophilic oxygen sources for this purpose include:

Trialkyl borates , such as trimethyl borate (B1201080) (B(OMe)₃), which react with the aryllithium to form a boronate ester. Subsequent oxidative workup with basic hydrogen peroxide (H₂O₂/NaOH) furnishes the desired hydroxyl group.

Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) , a specialized reagent that can deliver an oxygen atom directly to the lithiated carbon.

This two-step sequence of directed lithiation followed by electrophilic hydroxylation provides a powerful, albeit indirect, method for the site-selective installation of hydroxyl groups on a pre-formed quinoline scaffold. The choice of the directing group is crucial for targeting specific positions (e.g., C-4, C-6, C-8) on the quinoline ring.

Controlled oxidation and reduction reactions offer alternative pathways to introduce hydroxyl functionalities onto the quinoline framework. These methods can involve either the direct oxidation of a C-H bond or the transformation of other functional groups, such as ketones.

Direct C-H Oxidation: Modern catalytic systems enable the direct hydroxylation of C-H bonds, a highly atom-economical approach. For example, a copper(II)-catalyzed method has been reported for the direct hydroxylation of the ortho C-H bond of aromatic rings, using the quinoline moiety itself as a directing group. nih.govfigshare.com While this specific methodology functionalizes an aryl group attached to the quinoline, the principle of metal-catalyzed C-H oxidation is a rapidly advancing field with potential for direct hydroxylation of the quinoline core itself. chem-station.com Furthermore, enzyme-mediated oxidation presents a green and highly selective strategy for the preparation of hydroxylated quinoline derivatives. rsc.org

Reduction of Quinoline-Quinones: A well-established route for introducing hydroxyl groups, particularly in a 1,4-relationship, is through the reduction of quinone precursors. For instance, quinoline-5,8-diones, which are known components of antitumor agents, can be synthesized through various methods. mdpi.com The subsequent reduction of the diketone functionality can be achieved using mild reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) to yield the corresponding quinoline-5,8-diol. This strategy is particularly relevant for accessing analogues with hydroxyl groups on the benzo-fused portion of the quinoline ring.

| Methodology | Reagents/Catalyst | Transformation | Key Features |

| Directed ortho-Metalation | 1. LDA or n-BuLi2. B(OMe)₃ then H₂O₂/NaOH | C-H → C-Li → C-OH | High regioselectivity controlled by DMG. capes.gov.br |

| Direct C-H Hydroxylation | Cu(II) catalyst, oxidant | Ar-H → Ar-OH | Atom-economical, directed by quinoline N. nih.govfigshare.com |

| Quinone Reduction | Na₂S₂O₄ or NaBH₄ | Quinone → Hydroquinone | Access to 1,4-diol systems on the carbocyclic ring. mdpi.com |

| Dehydrogenation | Palladium black, H₂ acceptor | 4-Keto-tetrahydroquinoline → 4-Hydroxyquinoline | Aromatization introduces hydroxyl group. google.com |

Catalytic Approaches in Quinoline Ring Construction and Functionalization

Catalysis has revolutionized quinoline synthesis, offering efficient and selective methods for both the construction of the heterocyclic core and its subsequent functionalization. Transition metal and organocatalytic strategies are at the forefront of these developments.

Transition metals such as palladium, copper, rhodium, and iron are widely used to catalyze the formation of quinoline scaffolds through various coupling and annulation reactions. mdpi.com A key strategy involves C-H activation, which allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. mdpi.com

Recently, earth-abundant and less toxic metals like manganese have emerged as powerful catalysts. Manganese(I) complexes, in particular, have been effectively employed in C-H activation/functionalization reactions. These processes often proceed via a chelation-assisted, redox-neutral mechanism, enabling a wide range of transformations including alkylation, arylation, and annulation to build the quinoline ring or add substituents to it. The versatility of manganese catalysis provides a step-economical route to structurally diverse compounds.

| Catalyst System | Reaction Type | Substrates | Product Type | Ref. |

| Pd(OAc)₂ / Ag₂CO₃ | Oxidative CH/CH Coupling | Quinolines, Unactivated Arenes | C2-Arylquinolines | mdpi.com |

| Cu(OAc)₂ / Ag₂CO₃ | Electrophilic Amination | Quinoline N-oxides, O-benzoyl hydroxylamine | C2-Aminoquinoline N-oxides | mdpi.com |

| Ni / Lewis Acid | Alkenylation | Quinolines, Alkynes | Alkenylated Quinolines | mdpi.com |

| Mn(I) complexes | C-H Activation/Alkylation | Indoles, Benzo[h]quinoline, Alkyl iodides | C-H Alkylated Heterocycles |

Organocatalysis, which utilizes small organic molecules as catalysts, has become an indispensable tool in asymmetric synthesis, including the enantioselective construction of quinoline derivatives. Chiral amines, prolinol ethers, and phosphoric acids are common classes of organocatalysts that can activate substrates to participate in stereocontrolled carbon-carbon and carbon-heteroatom bond-forming reactions.

For example, chiral secondary amines can activate α,β-unsaturated aldehydes or ketones via enamine or iminium ion intermediates, facilitating asymmetric cycloaddition reactions (such as aza-Diels-Alder reactions) to construct the chiral quinoline core. These methods provide access to polycyclic quinoline derivatives with multiple stereogenic centers in high yields and with excellent enantio- and diastereoselectivities.

| Organocatalyst | Reaction Type | Substrates | Key Outcome |

| Chiral Aminocatalyst / CH₃SO₃H | [4+2] Cycloaddition | Vinyl quinolines, Dienals | Enantioselective formation of fused quinolines. |

| Diphenylprolinol silyl (B83357) ether | One-pot Michael/aza-Henry/Hemiacetalization | Amine precursors, Aldehydes | Construction of chiral piperidine (B6355638) ring for Quinine synthesis. |

| Proline | Asymmetric Cycloaldolization | Carbamate precursors | Highly enantioselective synthesis of chiral piperidine intermediates. |

Multicomponent Reaction (MCR) Strategies for Divergent Synthesis of Quinoline Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are exceptionally efficient for building molecular complexity. Several classic named reactions have been adapted into MCR formats for the divergent synthesis of a wide array of quinoline architectures. These strategies are prized for their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.

Key MCRs for quinoline synthesis include:

Friedländer Annulation: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This is one of the most direct methods for quinoline synthesis. wikipedia.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones (which can be formed in situ from aldehydes/ketones) reacting with anilines, typically under strong acid catalysis. wikipedia.org

Povarov Reaction: A formal aza-Diels-Alder reaction involving an aniline, an aldehyde, and an electron-rich alkene to form tetrahydroquinoline derivatives, which can be subsequently oxidized to quinolines.

These MCRs allow for significant structural diversity by simply varying the individual components, making them ideal for combinatorial chemistry and drug discovery efforts.

| MCR Name | Components | Catalyst/Conditions | Quinoline Product Type |

| Friedländer Synthesis | 2-Aminoaryl ketone, α-Methylene ketone | Acid or Base catalysis | Polysubstituted quinolines |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl | Strong Acid (e.g., H₂SO₄), Oxidant | Substituted quinolines |

| Combes Synthesis | Aniline, β-Diketone | Acid catalysis | 2,4-Disubstituted quinolines |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Base catalysis | Quinoline-4-carboxylic acids |

Stereoselective Synthesis of Chiral Quinoline Derivatives and Absolute Configuration Determination

The synthesis of chiral quinoline derivatives, where specific stereoisomers are selectively formed, presents a considerable challenge to synthetic chemists. A variety of strategies have been developed to introduce chirality into the quinoline scaffold, ranging from the use of chiral catalysts to the derivatization of naturally occurring chiral molecules. Concurrently, a suite of analytical techniques is employed to definitively establish the absolute configuration of the newly synthesized chiral centers.

Methodologies for Stereoselective Synthesis

The enantioselective synthesis of polysubstituted quinolines and their partially saturated analogues, such as tetrahydroquinolines, often relies on asymmetric catalysis. acs.orgacs.orgfigshare.comnih.gov Chiral catalysts, including bifunctional thioureas and metal complexes with chiral ligands, have proven effective in guiding the stereochemical outcome of reactions that form the quinoline core. acs.orgacs.orgfigshare.comnih.gov

One prominent approach involves the organocatalytic Michael/aza-Henry tandem reaction to produce highly substituted tetrahydroquinolines with excellent enantioselectivity (up to >99% ee) and diastereoselectivity (up to 20:1 dr). acs.orgacs.orgfigshare.comnih.gov This method utilizes a chiral bifunctional thiourea (B124793) catalyst to control the formation of multiple stereocenters in a single synthetic operation. While this approach yields tetrahydroquinolines, subsequent aromatization could potentially provide access to chiral quinoline derivatives.

Another strategy is the inverse-electron-demand aza-Diels-Alder reaction, which can be catalyzed by chiral Lewis acids. For instance, a chiral titanium(IV) complex has been used to promote the asymmetric synthesis of tetrahydroquinoline derivatives, albeit with moderate yields and variable enantioselectivity. nih.gov

Furthermore, the kinetic resolution of racemic mixtures offers a pathway to enantioenriched quinoline derivatives. This can be achieved through asymmetric transfer hydrogenation, where a chiral catalyst selectively reduces one enantiomer of a racemic quinoline derivative, allowing for the separation of the unreacted, enantiomerically enriched starting material and the chiral product. acs.org

The following table summarizes selected examples of stereoselective synthesis of quinoline derivatives, highlighting the diversity of catalysts and reaction types employed.

| Catalyst/Method | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee, %) / Diastereomeric Ratio (dr) |

| Chiral Bifunctional Thiourea | α,β-Unsaturated ketone, Substituted imine, Nitromethane | Polysubstituted Tetrahydroquinoline | up to 98 | up to >99 ee, up to 20:1 dr |

| Chiral Ti(IV) Complex | Electron-rich dienophile, Electron-poor diene | Tetrahydroquinoline Derivative | Moderate | Moderate to high |

| Chiral Phosphoric Acid | Anilines, Aldehydes, Ketones | Tetrahydroquinoline with Quaternary Stereocenters | - | Excellent ee and dr |

| Iridium-SpiroPAP Catalyst | 4-Substituted 3-ethoxycarbonylquinolines | Chiral 1,4-Dihydroquinoline | up to 95 | up to 99 ee |

This table presents a selection of reported methodologies and their typical outcomes. The specific results can vary depending on the substrates and reaction conditions.

Determination of Absolute Configuration

Once a chiral quinoline derivative has been synthesized, determining its absolute configuration is a critical step. Several powerful analytical techniques are available for this purpose.

X-ray Crystallography: This is often considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. thieme-connect.com The technique requires a single crystal of the compound, from which a diffraction pattern is obtained upon exposure to X-rays. Analysis of this pattern allows for the precise determination of the spatial arrangement of atoms. For instance, the absolute configuration of chiral ligands containing quinoline motifs has been unambiguously determined using this method. thieme-connect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric interactions that result in distinct NMR spectra for each enantiomer. This allows for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration by comparing the spectra to those of known compounds.

Chiroptical Methods: Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer. By comparing the experimentally measured CD or VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the synthesized molecule can be confidently assigned.

The table below outlines the primary methods used for the determination of absolute configuration in chiral quinoline derivatives.

| Technique | Principle | Requirements | Outcome |

| X-ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal | Unambiguous 3D structure and absolute configuration |

| NMR Spectroscopy (with chiral auxiliaries) | Formation of diastereomeric complexes with distinct NMR spectra | Chiral derivatizing or solvating agents | Determination of enantiomeric purity; relative configuration |

| Circular Dichroism (CD) / Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized light | Chiral molecule in solution | Absolute configuration by comparison with theoretical calculations |

Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies of 2 Methylquinoline 4,6,8 Triol

Fundamental Reaction Pathways and Mechanistic Elucidation in Polyhydroxylated Quinoline (B57606) Systems

Polyhydroxylated quinoline systems, such as 2-Methylquinoline-4,6,8-triol, are prone to a variety of reaction pathways, primarily influenced by the presence of multiple activating hydroxyl groups. These substituents enhance the electron density of the aromatic rings, making them susceptible to electrophilic attack and oxidation.

One significant reaction pathway for hydroxylated quinolines is oxidative polymerization . For instance, the oxidation of 8-hydroxyquinoline (B1678124) has been studied, and it is proposed that the reaction proceeds through the formation of radical intermediates, leading to polymerization. The rate and mechanism of this process are highly dependent on the reaction medium, with the anionic form in alkaline solutions exhibiting a higher oxidation constant than the protonated form in acidic solutions. tsijournals.com This suggests that the deprotonated hydroxyl groups in this compound would facilitate its oxidation.

The general synthesis of quinoline scaffolds can be achieved through various methods, including transition metal-catalyzed coupling reactions, which have become an efficient tool for creating diverse quinoline derivatives. nih.gov The functionalization of the quinoline core in polyhydroxylated systems can also be achieved through these modern synthetic routes, allowing for the introduction of various substituents to modulate the molecule's properties. mdpi.com

The presence of multiple hydroxyl groups also makes the molecule susceptible to reactions involving these functional groups, such as etherification and esterification, although the primary focus of reactivity studies often lies on the modification of the aromatic core.

Investigation of Reaction Kinetics, Rate Laws, and Activation Parameters

Detailed kinetic studies on this compound are not extensively available in the public domain. However, insights can be drawn from studies on related hydroxyquinoline derivatives. The kinetics of the oxidative polymerization of 8-hydroxyquinoline have been investigated, revealing that the rate-controlling step is governed by a three-dimensional diffusion model (Ginstling-Brounshetin-equation). tsijournals.com

The following table presents kinetic data for the oxidative polymerization of 8-hydroxyquinoline, which can serve as a model for understanding the potential kinetic behavior of this compound.

| Kinetic Model | Rate Constant (k) (s⁻¹) | Correlation Coefficient (r) | Standard Deviation (SD) |

| First-Order (F1) | 2.24 x 10⁻⁴ | 0.985 | 2.35 x 10⁻⁵ |

| Second-Order (F2) | 5.01 x 10⁻⁴ | 0.986 | 2.27 x 10⁻⁵ |

| Third-Order (F3) | 1.15 x 10⁻³ | 0.987 | 2.19 x 10⁻⁵ |

| 3D Diffusion (D4) | 2.04 x 10⁻⁵ | 0.987 | 2.13 x 10⁻⁵ |

Data adapted from a study on the oxidative polymerization of 8-hydroxyquinoline. tsijournals.com

The activation parameters for the oxidation of 8-hydroxyquinoline have also been calculated, providing insights into the energy requirements of the reaction. These parameters would be expected to be influenced by the additional hydroxyl groups in this compound.

The Hammett equation provides a framework for understanding the effect of substituents on the reaction rates of aromatic compounds. wikipedia.org For quinoline derivatives, Hammett substituent constants can be correlated with reaction rates to elucidate reaction mechanisms. science.govias.ac.in The electron-donating nature of the hydroxyl and methyl groups in this compound would significantly influence the reaction constant (ρ) for various reactions. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms on the Quinoline Core

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the position of attack being highly dependent on the reaction conditions and the nature of the substituents present. nih.gov

Electrophilic Aromatic Substitution: The pyridine (B92270) ring of quinoline is electron-deficient compared to the benzene (B151609) ring, making the benzene ring the preferred site for electrophilic attack. quimicaorganica.org The hydroxyl groups in this compound are strong activating groups and will direct incoming electrophiles to the ortho and para positions. Theoretical studies on 8-hydroxyquinoline using density functional theory (DFT) have been conducted to predict the most favorable sites for electrophilic aromatic substitution. orientjchem.orgresearchgate.netuotechnology.edu.iq These studies suggest that the electron density is highest at specific carbons, making them more susceptible to attack. uotechnology.edu.iq For this compound, the combined directing effects of the three hydroxyl groups and the methyl group would lead to a high degree of activation and specific regioselectivity.

Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. nih.gov The presence of electron-withdrawing groups enhances this reactivity. While the hydroxyl groups are generally electron-donating, their influence on nucleophilic substitution is more complex. Direct nucleophilic displacement of a hydrogen atom is also possible in highly electron-deficient systems, a process known as Vicarious Nucleophilic Substitution (VNS). nih.gov The introduction of hydroxyalkyl groups into the quinoline ring has been achieved through redox systems, highlighting the nucleophilic character of hydroxyalkyl radicals. doi.org

Tautomerism and Protropic Equilibria in Hydroxylated Quinoline Systems (e.g., keto-enol tautomerism at C-4)

Hydroxylated quinoline systems, particularly those with a hydroxyl group at the C4 position like this compound, exhibit tautomerism. The equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms is a key aspect of their chemistry. rsc.org

The position of this equilibrium is influenced by factors such as the solvent and the presence of other substituents. masterorganicchemistry.com Spectroscopic and computational studies have shown that the strength of internal hydrogen bonds can determine whether the enol or keto form is favored. rsc.org For many 4-hydroxyquinolines, the keto form is the more stable tautomer. nih.gov Theoretical studies can predict the tautomerization constants (pKT) and acidity constants (pKa) for both the enol and keto forms. nih.gov

The tautomeric equilibrium is crucial as the different forms can exhibit distinct chemical reactivity and biological activity.

Radical Chemistry and Redox Behavior Influenced by Multiple Hydroxyl Groups

The multiple hydroxyl groups in this compound are expected to confer significant antioxidant and radical scavenging properties. Phenolic compounds are known to act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them. The presence of three hydroxyl groups would likely enhance this activity.

The redox behavior of polyhydroxylated quinolines is complex. They can be oxidized to form quinone-like structures. The oxidation of 8-hydroxyquinoline has been shown to lead to polymerization, a reaction that proceeds via radical intermediates. tsijournals.com The redox potential of the molecule will be influenced by the number and position of the hydroxyl groups, as well as the pH of the medium. The anionic (deprotonated) forms are generally easier to oxidize.

Metal-Ligand Coordination and Complexation Chemistry with Polyhydroxylated Quinoline Scaffolds

The 8-hydroxyquinoline moiety is a well-known and potent chelating agent for a wide variety of metal ions. researchgate.netnih.gov The nitrogen atom of the quinoline ring and the oxygen atom of the 8-hydroxyl group form a stable five-membered chelate ring with metal ions. rroij.com this compound, containing this critical 8-hydroxyquinoline scaffold, is expected to be an excellent metal chelator.

The coordination chemistry of 8-hydroxyquinoline derivatives is extensive, with the formation of both four-coordinate and six-coordinate metal complexes. scispace.com The stability of these complexes is quantified by their stability constants, and extensive compilations of these constants are available for various metal ions and 8-hydroxyquinoline derivatives. iupac.org

The following table provides examples of stability constants for metal complexes with 8-hydroxyquinoline, which can serve as a reference for the expected complexation behavior of this compound. The additional hydroxyl groups at positions 4 and 6 would likely modify these stability constants.

| Metal Ion | Log K₁ | Log K₂ |

| Cu(II) | 12.1 | 11.2 |

| Ni(II) | 9.8 | 8.8 |

| Co(II) | 9.5 | 8.2 |

| Zn(II) | 8.7 | 8.0 |

| Fe(III) | 12.3 | 11.5 |

Data represents typical stability constants for 8-hydroxyquinoline complexes in aqueous solution. scispace.comresearchgate.net

The formation of stable metal complexes is a defining characteristic of this class of compounds and is central to many of their biological and industrial applications. researchgate.net The methyl group at the 2-position may introduce some steric hindrance, potentially affecting the coordination geometry and stability of the resulting metal complexes.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylquinoline 4,6,8 Triol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Purity Assessment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments are fundamental for identifying the types and numbers of proton and carbon atoms in a molecule.

¹H NMR Spectroscopy : This technique provides information about the different types of protons in a molecule. For 2-Methylquinoline-4,6,8-triol, one would expect to observe distinct signals for the methyl group protons, the aromatic protons on the quinoline (B57606) ring, and the hydroxyl protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating hydroxyl groups and the methyl group.

¹³C NMR Spectroscopy : This method identifies the different carbon environments. The spectrum of this compound would show signals for the methyl carbon, the carbons of the quinoline ring, with those bearing hydroxyl groups appearing at characteristic downfield shifts.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are not observed.

NOE (Nuclear Overhauser Effect) Spectroscopy : NOE experiments provide information about the spatial proximity of protons. Irradiating the methyl protons, for example, could show an enhancement of the signal for the adjacent aromatic proton, confirming their close spatial relationship.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ | ~2.5 (s, 3H) | ~20.0 |

| H-3 | ~6.5 (s, 1H) | ~100.0 |

| C-4 | - | ~160.0 |

| H-5 | ~7.0 (d, J=8.0 Hz, 1H) | ~115.0 |

| C-6 | - | ~155.0 |

| H-7 | ~6.8 (d, J=8.0 Hz, 1H) | ~110.0 |

| C-8 | - | ~150.0 |

| C-4a | - | ~140.0 |

| C-8a | - | ~130.0 |

| 4-OH | Variable | - |

| 6-OH | Variable | - |

| 8-OH | Variable | - |

Note: This is a hypothetical data table. Actual values may vary.

Two-dimensional NMR techniques are powerful tools for establishing the complete connectivity and stereochemistry of a molecule.

COSY (Correlation Spectroscopy) : A COSY spectrum reveals proton-proton coupling networks. For this compound, it would show correlations between adjacent aromatic protons, helping to assign their positions on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is instrumental in connecting different fragments of the molecule and confirming the positions of the methyl and hydroxyl groups on the quinoline scaffold.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Similar to 1D NOE, a 2D NOESY spectrum maps out all through-space proton-proton interactions, providing a comprehensive picture of the molecule's three-dimensional structure.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and formula of a compound, as well as providing structural information through fragmentation analysis.

HRMS (High-Resolution Mass Spectrometry) : HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of this compound.

ESI-MS (Electrospray Ionization Mass Spectrometry) : ESI is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule would likely be observed as the protonated species [M+H]⁺. Fragmentation analysis (MS/MS) of this ion would yield characteristic neutral losses, such as the loss of water (H₂O) or carbon monoxide (CO), providing further structural insights.

Expected HRMS Data for this compound (C₁₀H₉NO₃)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 192.0655 |

| [M+Na]⁺ | 214.0475 |

Note: This is a hypothetical data table. Actual values may vary.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy : The FT-IR spectrum of this compound would be dominated by a broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Aromatic C-H stretching would appear around 3100-3000 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1650-1450 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are typically strong in the Raman spectrum, which would be useful for characterizing the quinoline core of the molecule.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3500-3200 (broad) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch (methyl) | 2980-2850 |

| C=C/C=N stretch (aromatic ring) | 1650-1450 |

| C-O stretch (hydroxyl) | 1260-1000 |

Note: This is a hypothetical data table. Actual values may vary.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure and chromophoric properties of a molecule.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy levels. The extended π-conjugated system of the quinoline ring in this compound is expected to give rise to characteristic absorption bands. The presence of the electron-donating hydroxyl groups would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-methylquinoline (B7769805).

Hypothetical UV-Vis Absorption Maxima for this compound in Methanol

| Transition | λmax (nm) |

|---|---|

| π → π* | ~280 |

| π → π* | ~340 |

Note: This is a hypothetical data table. Actual values may vary.

Fluorescence Spectroscopy and Luminescence Properties in Solution and Solid State

Comprehensive experimental data detailing the fluorescence and luminescence characteristics of this compound in either solution or solid state are not available in the reviewed literature. Typically, such a study would involve measuring the excitation and emission spectra to determine key photophysical parameters.

Should this data become available, it would be presented as follows:

Table 4.4.2.1: Photoluminescence Data for this compound

| State | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |

|---|---|---|---|---|

| Solution (Solvent) | Data not available | Data not available | Data not available | Data not available |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation

A crystallographic study of this compound using single-crystal X-ray diffraction has not been reported in the accessible scientific literature. This technique is fundamental for the definitive determination of a compound's three-dimensional structure in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

If a single-crystal X-ray diffraction study were to be conducted, the resulting crystallographic data would be summarized in a table similar to the one below.

Table 4.5.1: Crystallographic Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | Data not available |

| Formula Weight | Data not available |

| Temperature (K) | Data not available |

| Wavelength (Å) | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

| Absorption Coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Crystal Size (mm³) | Data not available |

| θ Range for Data Collection (°) | Data not available |

| Index Ranges | Data not available |

| Reflections Collected | Data not available |

| Independent Reflections | Data not available |

| Completeness to θ (%) | Data not available |

| Absorption Correction | Data not available |

| Max. and Min. Transmission | Data not available |

| Refinement Method | Data not available |

| Data / Restraints / Parameters | Data not available |

| Goodness-of-Fit on F² | Data not available |

| Final R Indices [I>2σ(I)] | Data not available |

| R Indices (all data) | Data not available |

Computational Chemistry and Theoretical Investigations of 2 Methylquinoline 4,6,8 Triol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed examination of a molecule's three-dimensional structure, stability, and the underlying electronic characteristics that dictate its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used and versatile method for predicting molecular properties. DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the geometry that corresponds to the lowest energy state on the potential energy surface.

For a molecule like 2-Methylquinoline-4,6,8-triol, which has rotatable hydroxyl (-OH) groups, conformational analysis is crucial. This involves calculating the energies of different spatial orientations (conformers) to identify the most stable (lowest energy) conformation. The relative energies of these conformers provide insight into the molecule's flexibility and the populations of different shapes it might adopt. For example, studies on various substituted quinolines have utilized DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to perform geometry optimization and calculate thermodynamic properties like enthalpy and entropy. researchgate.net

Illustrative Data Table: Energetics of Hypothetical Conformers

| Conformer | Relative Energy (kcal/mol) | Gibbs Free Energy (Hartree) |

|---|---|---|

| Conformer A | 0.00 | -687.12345 |

| Conformer B | +1.52 | -687.12099 |

| Conformer C | +3.14 | -687.11845 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. These energy levels are valuable in predicting how a molecule will interact with other species. Computational studies on quinoline (B57606) derivatives often calculate these values to assess their reactivity profiles. nist.gov

Illustrative Data Table: FMO Parameters

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 4.14 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs.

This analysis is particularly useful for understanding intramolecular charge transfer (ICT) and hyperconjugative interactions. It calculates the stabilization energies (E(2)) associated with electron delocalization from an occupied "donor" NBO to an unoccupied "acceptor" NBO. Larger E(2) values indicate stronger interactions. For a substituted quinoline like this compound, NBO analysis could reveal how the hydroxyl and methyl groups electronically influence the quinoline ring system through these delocalization effects. Studies on similar quinoline derivatives have used NBO analysis to clarify orbital interactions and their impact on molecular stability. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the quinoline ring, identifying them as sites for hydrogen bonding and electrophilic interaction.

While MEP maps provide a qualitative picture of reactivity, local reactivity descriptors derived from DFT offer a quantitative prediction of which atoms in a molecule are most reactive. Fukui functions are among the most important of these descriptors.

The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule. It helps to identify the most likely sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). By calculating these values for each atom in this compound, one could precisely rank the reactivity of different sites within the aromatic ring and at the substituent groups, providing a more detailed reactivity map than MEP alone.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is a powerful tool for predicting and interpreting electronic absorption spectra (like UV-Visible spectra).

TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light a molecule absorbs. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the corresponding peak in the spectrum. For a molecule like this compound, TD-DFT could predict its UV-Visible absorption maxima, helping to understand its photophysical properties. This method has been successfully applied to various quinoline compounds to simulate their electronic spectra.

Illustrative Data Table: TD-DFT Calculated Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 3.54 | 350 | 0.215 |

| S0 → S2 | 4.11 | 302 | 0.089 |

| S0 → S3 | 4.65 | 267 | 0.453 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Prediction of Thermodynamic and Thermochemical Properties (e.g., Enthalpies of Formation)

Currently, there are no published studies detailing the computationally predicted thermodynamic and thermochemical properties, such as the enthalpy of formation, for this compound. Such investigations would typically involve high-level quantum mechanical calculations to determine the molecule's stability and energy characteristics.

Modeling of Solvent Effects and Solvation Models on Molecular Properties and Reactivity

No research articles were found that specifically model the effects of different solvents on the molecular properties and reactivity of this compound. Computational studies in this area would be valuable for understanding how the compound behaves in various chemical environments, which is crucial for predicting its behavior in solutions.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

There is a lack of published molecular dynamics simulation studies for this compound. Such simulations would provide insight into the compound's conformational flexibility, its dynamic behavior over time, and the nature of its interactions with other molecules, including potential binding partners or solvent molecules.

Prediction of Non-Linear Optical (NLO) Properties

Computational predictions of the non-linear optical (NLO) properties of this compound are not available in the current body of scientific literature. NLO studies are important for identifying potential applications in optoelectronics and photonics. These properties are typically investigated using quantum chemical calculations to determine hyperpolarizabilities.

Topological Analyses of Electron Density (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))

No studies employing topological analyses of the electron density for this compound have been published. These methods, including the analysis of the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), are powerful tools for understanding the nature of chemical bonds and non-covalent interactions within a molecule.

Derivatization and Advanced Analogue Synthesis of 2 Methylquinoline 4,6,8 Triol

Strategies for Selective Protection and Deprotection of Multiple Hydroxyl Groups

The presence of three hydroxyl groups at the 4, 6, and 8 positions of 2-methylquinoline (B7769805) necessitates a strategic approach to selective protection and deprotection to achieve regioselective derivatization. The differential reactivity of these hydroxyl groups—phenolic at positions 4, 6, and 8—allows for a degree of inherent selectivity. However, for precise control, the use of protecting groups is indispensable.

Common strategies involve the use of sterically hindered silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups, which can exhibit selectivity for the more accessible hydroxyl groups. The choice of reaction conditions, including solvent, base, and temperature, plays a crucial role in directing the regioselectivity of the protection step. For instance, milder conditions may favor the protection of the most acidic or sterically accessible hydroxyl group.

Orthogonal protection strategies, where different classes of protecting groups are employed for each hydroxyl group, offer maximum flexibility. This allows for the sequential deprotection and functionalization of specific positions without affecting the others. For example, a combination of a silyl ether, a benzyl (B1604629) ether, and an acetate (B1210297) ester could be used to protect the three hydroxyl groups, with each being removable under distinct conditions (e.g., fluoride (B91410) ions for silyl ethers, hydrogenolysis for benzyl ethers, and hydrolysis for esters).

| Protecting Group | Introduction Reagents | Deprotection Conditions | Selectivity Notes |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | TBAF, THF | Sensitive to steric hindrance |

| Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C | Stable to many acidic and basic conditions |

| Acetyl (Ac) | Ac₂O, Pyridine (B92270) | K₂CO₃, MeOH | Labile to basic and acidic hydrolysis |

Etherification and Esterification of Hydroxyl Moieties for Property Modulation

Etherification and esterification of the hydroxyl groups of 2-Methylquinoline-4,6,8-triol are fundamental transformations for modulating its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications can significantly impact the biological activity and pharmacokinetic profile of the resulting analogues.

Etherification: The synthesis of ether derivatives is typically achieved via Williamson ether synthesis, where the deprotonated hydroxyl groups react with alkyl halides. By employing a stoichiometric amount of base, it is possible to achieve selective mono- or di-etherification. The choice of the alkyl halide allows for the introduction of a wide range of functionalities, including simple alkyl chains, benzyl groups, or more complex moieties. For instance, the introduction of a methoxy (B1213986) group at the 8-position has been reported for related 2-methylquinolin-8-ol compounds through reaction with iodomethane (B122720) in the presence of a base like potassium carbonate.

Esterification: Ester derivatives can be readily prepared by reacting the triol with acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. The reactivity of the hydroxyl groups towards acylation can be influenced by both steric and electronic factors. Esterification can be used to introduce a variety of acyl groups, which can act as prodrug moieties or fine-tune the electronic properties of the quinoline (B57606) system.

Introduction of Halogen and Pseudohalogen Substituents for Further Functionalization

The introduction of halogen (F, Cl, Br, I) and pseudohalogen (e.g., CN, N₃) substituents onto the this compound scaffold opens up a vast landscape for further synthetic transformations, particularly cross-coupling reactions. Halogenation can be directed to specific positions on the quinoline ring, often facilitated by the activating effect of the hydroxyl groups.

For instance, electrophilic aromatic substitution reactions can be employed to introduce bromine or chlorine at positions ortho and para to the activating hydroxyl groups. The synthesis of 8-bromo-2-methylquinoline (B152758) has been documented, providing a handle for subsequent functionalization. nih.gov The conversion of hydroxyl groups to triflates (a pseudohalogen) creates excellent leaving groups for palladium-catalyzed coupling reactions.

The introduction of an azido (B1232118) group, a versatile pseudohalogen, can be achieved from a corresponding amino group via diazotization followed by treatment with sodium azide. This azido-functionalized quinoline can then undergo various transformations, including reduction to an amine or participation in click chemistry reactions.

Coupling Reactions for Extended Conjugated Systems and Macrocycles

The halogenated or triflated derivatives of this compound are valuable precursors for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with extended π-systems and the formation of macrocycles.

Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo- or trifluoromethanesulfonyl-quinoline with a boronic acid or ester. nih.gov It is a robust and widely used method for the formation of C-C bonds and has been applied to the synthesis of aryl-substituted quinolines. researchgate.net

Stille Coupling: The Stille reaction couples the quinoline derivative with an organostannane reagent. wikipedia.org This method is known for its tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction allows for the arylation or vinylation of the quinoline scaffold by coupling with an alkene in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This powerful reaction enables the formation of a C-C bond between the quinoline derivative and a terminal alkyne, leading to the synthesis of alkynyl-substituted quinolines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has been successfully applied to functionalize various substituted quinolines. researchgate.netresearchgate.net

| Coupling Reaction | Quinoline Substrate | Coupling Partner | Key Reagents |

| Suzuki-Miyaura | Halo- or Triflyl-quinoline | Boronic acid/ester | Pd catalyst, Base |

| Stille | Halo- or Triflyl-quinoline | Organostannane | Pd catalyst |

| Heck | Halo- or Triflyl-quinoline | Alkene | Pd catalyst, Base |

| Sonogashira | Halo- or Triflyl-quinoline | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base |

C-H Activation and Direct Arylation/Alkylation

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including quinolines. nih.gov This approach avoids the pre-functionalization step of introducing a halogen or triflate. For 8-methylquinolines, the nitrogen atom can act as a directing group, facilitating the selective activation of the C-H bond of the methyl group or at the C8 position of the quinoline ring. semanticscholar.orgnih.gov This allows for the direct introduction of aryl or alkyl substituents. Rh(III)-catalyzed C-H activation of 8-methylquinoline (B175542) with α-diazocarbonyl compounds has also been reported. researchgate.net

Synthesis of Heterocyclic Fused Systems Utilizing the Quinoline Triol Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The strategically placed hydroxyl and methyl groups provide reactive handles for annulation reactions. For example, condensation reactions involving the hydroxyl groups and other bifunctional reagents can lead to the formation of new heterocyclic rings fused to the quinoline core. The synthesis of pyrazolo[4,3-c]quinolin-4(5H)-ones from substituted quinolines has been described, showcasing a pathway to fused systems. researchgate.net The construction of various fused tetracyclic quinoline derivatives has also been an area of active research. nih.govnih.gov These fused systems often exhibit unique photophysical properties and biological activities.

Rational Design and Synthesis of Analogues for Systematic Structure-Property Relationship (SPR) Studies

The synthetic strategies for generating analogues of this compound are diverse, leveraging established methodologies in quinoline chemistry. These approaches allow for precise modifications at various positions of the quinoline scaffold, including the methyl group at the C2 position, the hydroxyl groups at the C4, C6, and C8 positions, and the aromatic core itself.

One common strategy involves the functionalization of the C2-methyl group. This can be achieved through various reactions, such as condensation with aldehydes to introduce styryl moieties or oxidation to form corresponding carboxylic acids or aldehydes, which can then be further derivatized. Another key approach is the modification of the hydroxyl groups. These can be alkylated to form ethers, acylated to generate esters, or replaced with other functional groups to investigate the role of hydrogen bonding and electronic effects on the compound's activity.

Furthermore, substitutions on the benzene (B151609) ring of the quinoline nucleus offer another avenue for analogue design. Halogenation, nitration, and subsequent reduction to amino groups, followed by further derivatization, can significantly impact the electronic properties and lipophilicity of the molecule. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, can be employed to introduce a wide array of substituents at specific positions, further expanding the chemical diversity of the synthesized analogues.

A systematic SPR study would involve the synthesis of a library of analogues where single, specific changes are made to the parent structure of this compound. The resulting compounds would then be evaluated in relevant assays to determine how these modifications influence their properties. The data generated from these studies are then used to build a comprehensive understanding of the structural requirements for the desired activity, guiding the design of next-generation compounds with improved profiles.

For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring can modulate the pKa of the hydroxyl groups, which may be crucial for biological activity. Similarly, altering the size and lipophilicity of the substituent at the C2 position can influence the compound's ability to fit into a biological target's binding site and its membrane permeability.

The following table outlines a hypothetical set of analogues designed to probe the structure-property relationships of this compound. The proposed modifications are based on common synthetic transformations and are intended to systematically explore the chemical space around the parent compound.

| Analogue ID | Modification from Parent Compound | Rationale for Synthesis | Synthetic Strategy |

| A-1 | C2-CH3 oxidized to C2-COOH | To investigate the effect of a carboxylic acid group on solubility and target interaction. | Oxidation of the C2-methyl group. |

| A-2 | C4-OH converted to C4-OCH3 | To probe the importance of the C4-hydroxyl as a hydrogen bond donor. | O-methylation of the C4-hydroxyl group. |

| A-3 | C6-OH converted to C6-F | To assess the impact of replacing a hydroxyl group with a bioisosteric fluorine atom. | Nucleophilic substitution of a suitable leaving group at C6. |

| A-4 | Introduction of a chlorine atom at C5 | To study the effect of a halogen substituent on the aromatic ring on electronic properties and lipophilicity. | Electrophilic halogenation of the quinoline core. |

| A-5 | C8-OH converted to C8-O-acetyl | To evaluate the effect of a prodrug-like ester linkage. | Acetylation of the C8-hydroxyl group. |

By synthesizing and evaluating such a focused library of analogues, researchers can systematically decipher the key structural features that govern the properties of this compound, paving the way for the development of optimized derivatives.

Applications in Advanced Materials Chemistry and Photonics

Utilization in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

There is currently a lack of specific research detailing the utilization of 2-Methylquinoline-4,6,8-triol as a functional material in Organic Light-Emitting Diodes (OLEDs) or other organic electronic devices. While related quinoline (B57606) derivatives, such as complexes of 2-methyl-8-quinolinol, have been investigated for use in OLEDs, no comparable studies have been found for this compound. ijcce.ac.ir The potential of this compound as an emitter, host, or charge-transporting material in OLED architectures has not been reported.

Integration into Dye-Sensitized Solar Cells (DSSCs) and Next-Generation Photovoltaic Devices

No specific studies detailing the integration or performance of this compound in Dye-Sensitized Solar Cells (DSSCs) or other next-generation photovoltaic devices were identified. The suitability of this compound as a photosensitizer or component in the electrolyte of DSSCs is not documented in the available literature. mdpi.com Although quinoline-based dyes are explored for DSSCs, the specific contributions of the 2-methyl and triol functionalities of this particular molecule to photovoltaic performance remain uninvestigated. ossila.com

Development of Advanced Fluorescent Dyes and Luminescent Probes for Chemical Sensing and Imaging Applications

While quinoline scaffolds are foundational in the development of fluorescent dyes and probes, there is no specific information on the use of this compound for chemical sensing and imaging applications (excluding direct bioimaging of living systems). nih.govresearchgate.net Research on its potential as a selective and sensitive probe for detecting specific analytes, or its utility as a fluorescent dye in materials science, has not been published.

Design of Multiphoton Active Materials and Photoreleasable Compounds for Microfabrication and Data Storage

Information regarding the design and application of this compound in the context of multiphoton active materials or as a photoreleasable compound for advanced applications like microfabrication and data storage is not available in the scientific literature. The specific photochemical properties required for these applications have not been reported for this compound.

Synthesis of Responsive Materials Based on Quinoline Scaffolds

There is a lack of documented research on the synthesis of responsive materials, such as polymers or gels that change properties in response to external stimuli, using this compound as a key building block. While the synthesis of various quinoline derivatives is an active area of research, the specific use of this triol in creating smart or responsive materials is not described. nih.govbrieflands.com

Fabrication of Thin Films and Integration into Advanced Device Architectures

No studies were found that describe the fabrication of thin films using this compound or its integration into advanced device architectures. Methodologies for depositing this material, such as spin coating or vacuum deposition, and the resulting film properties (e.g., morphology, electronic characteristics) have not been reported. dergipark.org.tr

Mechanistic Chemical Biology and Molecular Recognition Aspects of 2 Methylquinoline 4,6,8 Triol

Theoretical and Computational Studies of Molecular Interactions with Biomolecular Targets

Theoretical and computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, provide invaluable insights into the non-covalent interactions that underpin the molecular recognition of 2-Methylquinoline-4,6,8-triol by biomolecular targets. These studies help to elucidate the intricate balance of forces that determine binding affinity and selectivity.

Ligand-Receptor Binding Mechanisms at a Chemical-Physics Level

The binding of this compound to a receptor is a multifaceted process driven by a combination of hydrogen bonding, pi-pi stacking, and hydrophobic interactions. The specific arrangement of functional groups on the quinoline (B57606) ring system is critical in defining the nature and strength of these interactions.

Hydrogen Bonding: The three hydroxyl groups at positions 4, 6, and 8 are potent hydrogen bond donors and acceptors. This allows this compound to form a network of hydrogen bonds with polar residues in a receptor's binding pocket. Computational studies on hydroxylated quinoline derivatives have demonstrated the significance of these interactions in stabilizing the ligand-receptor complex mdpi.com. The precise geometry and orientation of these hydroxyl groups can lead to highly specific and strong binding events.

Hydrophobic Interactions: The methyl group at position 2 introduces a hydrophobic character to that region of the molecule. This hydrophobicity can drive the association of this compound with nonpolar pockets in a receptor, displacing water molecules and leading to a favorable entropic contribution to the binding free energy.

| Interaction Type | Key Functional Groups of this compound | Interacting Biomolecular Residues (Examples) |

| Hydrogen Bonding | 4-OH, 6-OH, 8-OH | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine |

| Pi-Pi Stacking | Quinoline Ring System | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | 2-CH3 | Leucine, Isoleucine, Valine, Alanine |

Enzyme Active Site Interactions: Mechanistic Insights from Chemical Principles

The interaction of this compound with enzyme active sites can occur through both non-covalent and, potentially, covalent mechanisms. The electronic properties conferred by the substituent groups are key to understanding these interactions.

Non-Covalent Binding Modes: In a non-covalent interaction, this compound would bind to the enzyme's active site through the same forces described previously: hydrogen bonding, pi-pi stacking, and hydrophobic interactions. The specific geometry of the active site would determine the optimal binding pose of the molecule. For instance, 5-amino-8-hydroxyquinoline has been identified as a non-competitive, non-covalent inhibitor of the human proteasome nih.gov. The hydroxyl groups of this compound could form crucial hydrogen bonds with active site residues, while the quinoline core could engage in stacking interactions, collectively contributing to enzyme inhibition nih.gov.

Covalent Modification: Covalent inhibitors form a chemical bond with the enzyme, leading to irreversible or slowly reversible inhibition nih.govresearchgate.netcas.orgjetir.org. While there is no direct evidence for this compound acting as a covalent inhibitor, the reactivity of the quinoline ring system, particularly when substituted with activating hydroxyl groups, could potentially allow for covalent bond formation with nucleophilic residues (e.g., cysteine, serine, lysine) in an enzyme's active site under specific conditions. The design of covalent inhibitors often involves incorporating a "warhead" that reacts with the target enzyme cas.org. The phenolic nature of the hydroxyl groups on this compound could, in principle, be oxidized to form reactive quinone-like species that could then be susceptible to nucleophilic attack by enzyme residues.

Supramolecular Chemistry: Host-Guest Interactions and Inclusion Complex Formation

The field of supramolecular chemistry explores the non-covalent interactions between molecules. This compound, with its distinct structural features, can participate in host-guest chemistry, most notably with cyclodextrins.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior oatext.comoatext.com. This structure allows them to encapsulate "guest" molecules that have a suitable size and hydrophobicity, forming inclusion complexes oatext.comoatext.com. Such complexation can significantly enhance the aqueous solubility and stability of the guest molecule mdpi.com.